molecular formula C12H14N2O3 B1437620 2-[(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)amino]acetic acid CAS No. 1018299-34-7

2-[(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)amino]acetic acid

Cat. No.: B1437620
CAS No.: 1018299-34-7
M. Wt: 234.25 g/mol
InChI Key: SDKBFRSMGTTWTQ-UHFFFAOYSA-N
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Description

2-[(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)amino]acetic acid ( 1018299-34-7) is a valuable synthetic building block in medicinal chemistry and drug discovery research . This compound, with the molecular formula C12H14N2O3 and a molecular weight of 234.25 g/mol, belongs to a class of heterocyclic building blocks that are central to the design of peptides and peptidomimetics . Its core structure is derived from 1,2,3,4-tetrahydroisoquinoline (Tic), an unnatural α-amino acid that serves as a key rigid scaffold in molecular design . In research applications, Tic-based structures are renowned for their distinct geometrical conformation, which allows them to act as surrogates for proline or as rigid analogues of phenylalanine and tyrosine in peptide synthesis . The incorporation of the Tic motif is a established strategy to constrain peptide conformation, thereby enhancing biological activity and metabolic stability . The most prominent success story of this class is the antihypertensive drug Quinapril, which was developed by substituting a proline residue with a Tic residue in the design of Enalapril . This highlights the significant potential of this compound in the design and optimization of protein and peptide-based therapeutics targeting various enzymes and receptors . Furthermore, derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been successfully employed as chiral ligands in the synthesis of coordination compounds for enantioselective catalysis, demonstrating the versatility of this chemical scaffold beyond direct biological applications . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic use in humans .

Properties

IUPAC Name

2-(3,4-dihydro-1H-isoquinoline-2-carbonylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c15-11(16)7-13-12(17)14-6-5-9-3-1-2-4-10(9)8-14/h1-4H,5-8H2,(H,13,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDKBFRSMGTTWTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018299-34-7
Record name 2-[(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)amino]acetic acid
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Preparation Methods

Amide Bond Formation via Acyl Chloride Intermediate

One common method involves converting the tetrahydroisoquinoline-2-carboxylic acid to its acyl chloride derivative, followed by reaction with aminoacetic acid or its ester.

  • Step 1 : Synthesis of acyl chloride from tetrahydroisoquinoline-2-carboxylic acid using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride.
  • Step 2 : Reaction of the acyl chloride with aminoacetic acid or its ester in the presence of a base (e.g., triethylamine) to form the amide bond.
  • Step 3 : Hydrolysis of ester groups if aminoacetic acid esters are used, to yield the free acid.

This method allows for efficient coupling and high purity of the final product.

Peptide Coupling Reagents

Alternatively, peptide coupling reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) can be used to promote amide bond formation under mild conditions.

  • Step 1 : Activation of the carboxylic acid group of tetrahydroisoquinoline-2-carboxylic acid or aminoacetic acid derivative using EDC·HCl in the presence of a base such as triethylamine.
  • Step 2 : Coupling with the amino group of the other component to form the amide.
  • Step 3 : Purification of the product by crystallization or chromatography.

This method is advantageous due to mild reaction conditions and fewer side reactions.

Use of Protecting Groups

Protecting groups such as tert-butoxycarbonyl (Boc) are often employed to protect amino groups during synthesis to prevent side reactions.

  • The Boc group can be removed after coupling by treatment with acids such as HCl in isopropanol/formic acid.
  • This strategy allows selective functionalization and improves overall yield.

Reduction and Chlorination Steps for Intermediate Preparation

In some synthetic routes, intermediates such as hydroxylated tetrahydroisoquinoline derivatives are reduced (e.g., with lithium aluminium hydride) and chlorinated (e.g., with SOCl₂) to prepare reactive intermediates for coupling.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Acyl chloride formation SOCl₂, reflux, inert atmosphere 85-95 Efficient conversion of acid to acyl chloride
Amide coupling (acyl chloride) Aminoacetic acid, triethylamine, solvent (e.g., CH₂Cl₂) 70-90 Requires careful temperature control
Amide coupling (EDC·HCl) EDC·HCl, triethylamine, DMF or CH₂Cl₂ 65-85 Mild conditions, suitable for sensitive groups
Boc deprotection HCl in i-PrOH/HCO₂H >90 Clean removal of protecting group
Reduction of intermediates LiAlH₄, THF 80-90 Used for preparing reactive intermediates
Chlorination of intermediates SOCl₂, solvent (e.g., CH₂Cl₂), room temp 75-85 Converts alcohols to chlorides for further reaction

Research Findings and Analysis

  • Quantum chemical calculations and NMR spectroscopy have shown that derivatives of tetrahydroisoquinoline carboxylic acids exist as rotamers due to hindered rotation around the amide bond, which affects their reactivity and coordination behavior in subsequent applications.
  • The formation of the amide bond between tetrahydroisoquinoline-2-carbonyl and aminoacetic acid is influenced by steric and electronic factors, necessitating optimized reaction conditions for high selectivity and yield.
  • The use of peptide coupling reagents such as EDC·HCl is preferred for sensitive substrates to avoid harsh conditions that may lead to side reactions or racemization.
  • Protecting groups such as Boc are critical in multi-step syntheses to prevent undesired reactions at amino sites and can be efficiently removed post-coupling without compromising product integrity.

Summary Table of Preparation Routes

Method Key Reagents Advantages Limitations
Acyl chloride coupling SOCl₂, triethylamine High yield, straightforward Requires handling of corrosive reagents
Peptide coupling (EDC·HCl) EDC·HCl, triethylamine Mild conditions, fewer side reactions Slightly lower yield, cost of reagents
Protecting group strategy Boc protection, acid deprotection Selective functionalization Additional steps increase synthesis time
Reduction and chlorination LiAlH₄, SOCl₂ Enables preparation of reactive intermediates Requires careful control, sensitive reagents

Chemical Reactions Analysis

Types of Reactions

2-[(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)amino]acetic acid can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed

Scientific Research Applications

Neuroprotective Properties

Recent studies have highlighted the potential of this compound in neuroprotection, particularly against amyloid-beta (Aβ) toxicity associated with Alzheimer’s disease (AD). The compound has demonstrated efficacy in reducing Aβ fibrillary aggregation and improving neuronal cell viability in experimental models.

  • Case Study : In a study involving Drosophila melanogaster models expressing human Aβ42, treatment with 2-[(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)amino]acetic acid led to significant improvements in motor functions and lifespan extension. The mechanism was linked to downregulation of immune response pathways and reduced Aβ42 toxicity .

Ligand for Aβ42

The compound acts as a ligand for Aβ42 peptides, which are crucial in the pathophysiology of Alzheimer's disease. By binding to these peptides, it may inhibit their aggregation into toxic forms.

  • Experimental Findings : The Thioflavin T (ThT) assay revealed that the compound significantly reduced fluorescence indicative of Aβ42 aggregation compared to controls. This suggests that it effectively inhibits the formation of toxic aggregates .

The therapeutic implications of this compound extend beyond neuroprotection. Its unique structural features suggest possible applications in other areas such as:

  • Pain Management : Compounds derived from tetrahydroisoquinoline structures have been explored for analgesic properties.
  • Antioxidant Activity : There is potential for this compound to exhibit antioxidant effects, which could be beneficial in various oxidative stress-related conditions.

Mechanism of Action

The mechanism by which 2-[(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)amino]acetic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and the derivatives involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Variants

2-(1,2,3,4-Tetrahydro-1-isoquinolinyl)acetic Acid (CAS: 105400-81-5)
  • Molecular Formula: C₁₁H₁₃NO₂
  • Molecular Weight : 191.23 g/mol
  • Key Differences: The tetrahydroisoquinoline group is attached to the acetic acid via the 1-position instead of the 2-position. Lacks the carbonyl-amide linkage present in the target compound, resulting in a simpler ester structure.
  • Lower molecular weight may enhance membrane permeability but reduce binding specificity in biological systems.
2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic Acid Hydrochloride
  • Molecular Formula: C₁₃H₁₆NO₄·HCl (inferred from structure)
  • Molecular Weight : ~293.73 g/mol (calculated)
  • Key Differences: Features methoxy substituents at the 6- and 7-positions of the tetrahydroisoquinoline ring. Exists as a hydrochloride salt, enhancing aqueous solubility compared to the free acid form.
  • The hydrochloride salt form is advantageous for formulation in drug delivery systems.

Functional Group and Pharmacophore Analysis

Compound Name CAS Molecular Weight (g/mol) Key Functional Groups Purity Solubility Notes
2-[(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)amino]acetic acid 1018299-34-7 241.25 (calculated) Amide, carboxylic acid 95% Not provided
2-(1,2,3,4-Tetrahydro-1-isoquinolinyl)acetic acid 105400-81-5 191.23 Ester, carboxylic acid Not provided Likely moderate in polar solvents
2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid hydrochloride Not provided ~293.73 (calculated) Methoxy, carboxylic acid, hydrochloride salt Not provided High in water (salt form)
Critical Observations :

Amide vs.

Substituent Effects : Methoxy groups in the dimethoxy variant () introduce steric and electronic modifications that could alter pharmacokinetic profiles, such as metabolic stability .

Salt Form : Hydrochloride derivatives (e.g., ) offer improved solubility for in vitro assays, whereas the free acid form () may require organic solvents for dissolution .

Research Implications and Gaps

  • Pharmacological Potential: The target compound’s amide-carboxylic acid structure suggests utility as a protease inhibitor or peptide mimetic, though experimental validation is needed .
  • Synthetic Accessibility: The discontinuation of certain analogs (e.g., 3-Amino-2,5-difluorobenzoic acid in ) highlights challenges in sourcing precursors, necessitating alternative synthetic routes .
  • Data Limitations : Key parameters such as logP, pKa, and biological activity data are absent in the provided evidence, underscoring the need for further experimental studies.

Biological Activity

2-[(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)amino]acetic acid, also known as THICAPA, is a compound derived from the tetrahydroisoquinoline scaffold. This class of compounds has garnered significant attention due to their diverse biological activities, particularly in neurodegenerative diseases such as Alzheimer's disease (AD). This article explores the biological activity of THICAPA, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C12H14N2O3
  • CAS Number : 1018299-34-7
  • SMILES Notation : C1CN(CC2=CC=CC=C21)C(=O)NCC(=O)O

THICAPA exhibits multiple mechanisms that contribute to its biological activity:

  • Amyloid-Beta Interaction : THICAPA has been identified as a ligand for amyloid-beta (Aβ42), a peptide implicated in the pathogenesis of AD. It reduces Aβ42 aggregation and toxicity in neuronal cell cultures and Drosophila models expressing human Aβ42 .
  • Neuroprotective Effects : In vitro studies show that THICAPA enhances cell viability in PC12 neuronal cells exposed to Aβ42. This neuroprotective effect is attributed to the downregulation of immune response pathways and the modulation of gene expression related to neurodegeneration .
  • Antioxidative Properties : As with other tetrahydroisoquinoline derivatives, THICAPA may exhibit antioxidative properties that protect neuronal cells from oxidative stress, a critical factor in neurodegenerative diseases .

Biological Activity Summary Table

Activity TypeDescriptionReference
Amyloid-Beta BindingInhibits aggregation of Aβ42 and reduces toxicity in neuronal models
Cell Viability ImprovementEnhances survival of neuronal cells exposed to neurotoxic conditions
Gene Expression ModulationAlters expression of genes involved in neuroinflammation and apoptosis
Antioxidative EffectsProtects against oxidative stress-induced cell damage

Case Study 1: Neuroprotective Effects in Drosophila

In a study utilizing Drosophila melanogaster expressing human Aβ42, THICAPA demonstrated significant improvements in motor function and lifespan. The compound rescued phenotypic defects associated with Aβ42 toxicity, indicating its potential as a disease-modifying agent for AD .

Case Study 2: In Vitro Cell Culture Studies

Research conducted on PC12 cells showed that treatment with THICAPA significantly increased cell viability when exposed to toxic concentrations of Aβ42. RNA sequencing analysis revealed downregulation of pro-inflammatory pathways and upregulation of protective mechanisms .

Case Study 3: Structural Activity Relationship (SAR)

A review on tetrahydroisoquinoline analogs highlighted the importance of structural modifications in enhancing biological activity. THICAPA's unique structure contributes to its binding affinity for Aβ42 and its overall therapeutic potential .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-[(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)amino]acetic acid, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : The synthesis typically involves coupling 1,2,3,4-tetrahydroisoquinoline-2-carboxylic acid with glycine derivatives via carbodiimide-mediated amidation (e.g., EDC or DCC). Optimization requires monitoring reaction parameters such as solvent polarity (e.g., DMF vs. THF), temperature (room temp vs. reflux), and stoichiometric ratios of reactants. Post-synthesis purification via column chromatography (silica gel, gradient elution) or recrystallization (using ethanol/water mixtures) is critical for isolating high-purity product . Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) should validate structural integrity and purity.

Q. How can researchers characterize the structural conformation of this compound to resolve ambiguities in spectroscopic data?

  • Methodological Answer : Multi-nuclear NMR (¹H, ¹³C, DEPT-135) is essential for assigning stereochemistry and confirming the amide bond formation. X-ray crystallography provides definitive proof of molecular geometry, as seen in related tetrahydroisoquinoline derivatives . Discrepancies in spectral data (e.g., unexpected splitting in ¹H NMR) may arise from rotational isomerism; variable-temperature NMR or computational modeling (DFT) can resolve such ambiguities .

Q. What mechanisms underlie the biological activity of tetrahydroisoquinoline derivatives, and how can these inform experimental design for this compound?

  • Methodological Answer : Tetrahydroisoquinoline analogs exhibit neuropharmacological activity via receptor interactions (e.g., opioid or adrenergic receptors) and enzyme inhibition (e.g., monoamine oxidase). For this compound, in vitro assays (e.g., receptor binding studies using radioligands or fluorescence polarization) and molecular docking simulations (AutoDock, Schrödinger Suite) should be prioritized to identify potential targets. Dose-response curves and cytotoxicity screening (MTT assay) are necessary to establish therapeutic windows .

Advanced Research Questions

Q. How can researchers address contradictory data in the literature regarding the solubility and stability of this compound under physiological conditions?

  • Methodological Answer : Contradictions often stem from varying experimental conditions (e.g., pH, ionic strength). Systematic stability studies using accelerated degradation protocols (ICH guidelines) with HPLC-MS monitoring can identify degradation products. Solubility enhancement strategies, such as salt formation (e.g., hydrochloride salts, as seen in structurally related compounds ) or co-solvency (PEG-400, cyclodextrins), should be tested via phase-solubility diagrams. Parallel artificial membrane permeability assays (PAMPA) can predict bioavailability .

Q. What strategies are effective for improving the enantiomeric purity of this compound in asymmetric synthesis?

  • Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or catalysts (e.g., BINOL-derived phosphoric acids) can induce asymmetry during amide bond formation. Chiral stationary phase HPLC (CSP-HPLC) or capillary electrophoresis (CE) is required to determine enantiomeric excess (ee). Kinetic resolution via lipase-catalyzed hydrolysis (e.g., Candida antarctica lipase B) may further enrich enantiopurity .

Q. How can computational methods predict the metabolic pathways and toxicity profile of this compound?

  • Methodological Answer : In silico tools like ADMET Predictor (Simulations Plus) or SwissADME model phase I/II metabolism (e.g., cytochrome P450-mediated oxidation, glucuronidation). Molecular dynamics simulations (GROMACS) can assess interactions with metabolic enzymes. Experimental validation via liver microsome assays (human or rodent) and LC-MS/MS metabolite identification is mandatory for translational relevance .

Data Analysis and Theoretical Frameworks

Q. How should researchers design experiments to investigate structure-activity relationships (SAR) for derivatives of this compound?

  • Methodological Answer : A systematic SAR study requires synthesizing analogs with modifications to the tetrahydroisoquinoline core (e.g., halogenation, alkylation) or the acetic acid moiety (e.g., esterification). Biological testing (IC₅₀, EC₅₀) across multiple assays (e.g., antimicrobial disk diffusion, kinase inhibition) must be paired with multivariate statistical analysis (PCA, PLS regression) to correlate structural features with activity .

Q. What methodologies resolve conflicts between crystallographic data and computational predictions for this compound’s conformation?

  • Methodological Answer : Discrepancies may arise from force field inaccuracies in simulations. Hybrid approaches, such as QM/MM (quantum mechanics/molecular mechanics) optimization of crystal structures, improve predictive alignment. Pair distribution function (PDF) analysis of amorphous samples can also bridge gaps between solid-state and solution-phase data .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)amino]acetic acid
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